Phosphorotrithious acid, triethyl ester
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Overview
Description
Phosphorotrithious acid, triethyl ester, also known as tris(ethylsulfanyl)phosphane, is an organophosphorus compound with the molecular formula C6H15PS3. This compound is characterized by the presence of three ethylsulfanyl groups attached to a central phosphorus atom. It is a colorless liquid with a distinct odor and is used in various chemical applications due to its unique properties .
Preparation Methods
Phosphorotrithious acid, triethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanethiol in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired ester along with hydrochloric acid as a byproduct . Industrial production methods often involve similar processes but are optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Phosphorotrithious acid, triethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form phosphorotrithioic acid derivatives.
Reduction: Reduction reactions can convert the ester into phosphorotrithioic acid or other reduced forms.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields phosphorotrithioic acid, while reduction with lithium aluminum hydride produces phosphorotrithioic acid derivatives .
Scientific Research Applications
Phosphorotrithious acid, triethyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which phosphorotrithious acid, triethyl ester exerts its effects involves its ability to interact with various molecular targets. The compound can act as an antioxidant by decomposing hydroperoxides and reducing peroxyl radicals . This antioxidant activity is attributed to the presence of the ethylsulfanyl groups, which can donate electrons to neutralize reactive oxygen species. Additionally, the compound can undergo nucleophilic substitution reactions, allowing it to modify other molecules and exert its effects .
Comparison with Similar Compounds
Phosphorotrithious acid, triethyl ester can be compared with other similar organophosphorus compounds, such as:
Phosphorothioic acid, triethyl ester: This compound has similar chemical properties but differs in its oxidation state and reactivity.
Phosphorodithioic acid, diethyl ester: Another related compound with two ethylsulfanyl groups, which exhibits different reactivity and applications.
Phosphorotrithioic acid, trimethyl ester: Similar in structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
This compound is unique due to its specific combination of ethylsulfanyl groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .
Properties
CAS No. |
688-62-0 |
---|---|
Molecular Formula |
C6H15PS3 |
Molecular Weight |
214.4 g/mol |
IUPAC Name |
tris(ethylsulfanyl)phosphane |
InChI |
InChI=1S/C6H15PS3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 |
InChI Key |
MPXYHFPQDPRCNM-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(SCC)SCC |
Origin of Product |
United States |
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